vishnu vishnu
Brand Name: Vulcanchem
CAS No.: 135154-02-8
VCID: VC0153949
InChI: InChI=1S/C103H179N31O26S2/c1-11-58(7)82(99(157)126-69(37-39-80(140)141)90(148)119-63(29-16-20-42-104)86(144)123-70(41-50-162-10)84(142)117-55-78(137)118-62(33-24-46-115-102(111)112)85(143)128-73(53-76(109)135)95(153)133-83(59(8)12-2)98(156)125-67(34-25-47-116-103(113)114)88(146)130-74(101(159)160)54-77(110)136)132-92(150)66(32-19-23-45-107)121-93(151)71(51-56(3)4)127-94(152)72(52-60-27-14-13-15-28-60)129-97(155)81(57(5)6)131-91(149)65(31-18-22-44-106)120-89(147)68(36-38-79(138)139)122-87(145)64(30-17-21-43-105)124-96(154)75-35-26-48-134(75)100(158)61(108)40-49-161-9/h13-15,27-28,56-59,61-75,81-83H,11-12,16-26,29-55,104-108H2,1-10H3,(H2,109,135)(H2,110,136)(H,117,142)(H,118,137)(H,119,148)(H,120,147)(H,121,151)(H,122,145)(H,123,144)(H,124,154)(H,125,156)(H,126,157)(H,127,152)(H,128,143)(H,129,155)(H,130,146)(H,131,149)(H,132,150)(H,133,153)(H,138,139)(H,140,141)(H,159,160)(H4,111,112,115)(H4,113,114,116)/t58-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCSC)N
Molecular Formula: C103H179N31O26S2
Molecular Weight: 2331.9 g/mol

vishnu

CAS No.: 135154-02-8

Main Products

VCID: VC0153949

Molecular Formula: C103H179N31O26S2

Molecular Weight: 2331.9 g/mol

vishnu - 135154-02-8

CAS No. 135154-02-8
Product Name vishnu
Molecular Formula C103H179N31O26S2
Molecular Weight 2331.9 g/mol
IUPAC Name (4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C103H179N31O26S2/c1-11-58(7)82(99(157)126-69(37-39-80(140)141)90(148)119-63(29-16-20-42-104)86(144)123-70(41-50-162-10)84(142)117-55-78(137)118-62(33-24-46-115-102(111)112)85(143)128-73(53-76(109)135)95(153)133-83(59(8)12-2)98(156)125-67(34-25-47-116-103(113)114)88(146)130-74(101(159)160)54-77(110)136)132-92(150)66(32-19-23-45-107)121-93(151)71(51-56(3)4)127-94(152)72(52-60-27-14-13-15-28-60)129-97(155)81(57(5)6)131-91(149)65(31-18-22-44-106)120-89(147)68(36-38-79(138)139)122-87(145)64(30-17-21-43-105)124-96(154)75-35-26-48-134(75)100(158)61(108)40-49-161-9/h13-15,27-28,56-59,61-75,81-83H,11-12,16-26,29-55,104-108H2,1-10H3,(H2,109,135)(H2,110,136)(H,117,142)(H,118,137)(H,119,148)(H,120,147)(H,121,151)(H,122,145)(H,123,144)(H,124,154)(H,125,156)(H,126,157)(H,127,152)(H,128,143)(H,129,155)(H,130,146)(H,131,149)(H,132,150)(H,133,153)(H,138,139)(H,140,141)(H,159,160)(H4,111,112,115)(H4,113,114,116)/t58-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-/m0/s1
Standard InChIKey PENHKBGWTAXOEK-AZDHBHGGSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCSC)N
SMILES CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCSC)N
Canonical SMILES CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCSC)N
Sequence MPKEKVFLKIEKMGRNIRN
Synonyms vishnu
PubChem Compound 16131387
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator